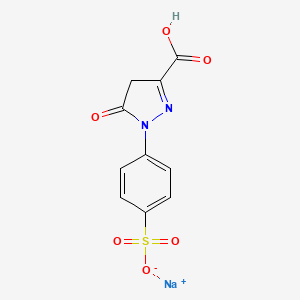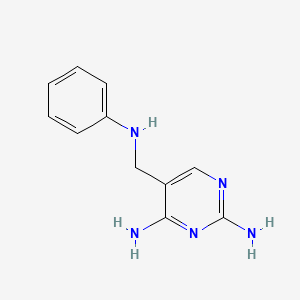![molecular formula C16H11NO B12519724 6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one CAS No. 793684-50-1](/img/structure/B12519724.png)
6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one is a heterocyclic compound with a unique structure that combines elements of indene and isoquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one typically involves the base-promoted condensation reaction of homophthalic anhydride and 2-(bromomethyl)-benzonitrile . This method is known for its efficiency and convenience, making it a popular choice for researchers.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research can be scaled up for industrial applications. The key is to optimize reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one can be compared with other similar compounds, such as:
6,11-Dihydro-5H-indeno[1,2-c]isoquinolin-5-one: This compound has a similar structure but differs in the position of the double bond.
6,7-Dihydro-5H-isoquinolin-8-one: This compound has a similar core structure but lacks the indene moiety.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties.
Properties
CAS No. |
793684-50-1 |
|---|---|
Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
6,7-dihydroindeno[2,1-c]isoquinolin-5-one |
InChI |
InChI=1S/C16H11NO/c18-16-13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14(15)17-16/h1-8H,9H2,(H,17,18) |
InChI Key |
LGGQEYIMIFVVHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1NC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


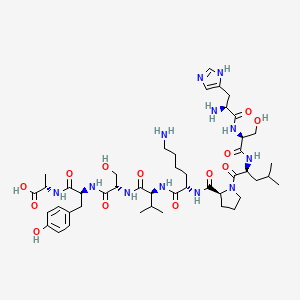
![5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12519651.png)

![3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid](/img/structure/B12519658.png)
![(2-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone](/img/structure/B12519660.png)
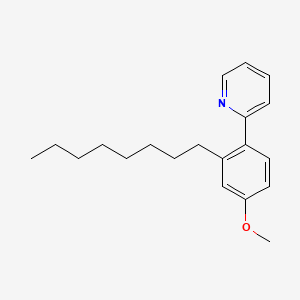
![N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide](/img/structure/B12519673.png)
![3-[1-(Dimethylamino)ethyl]aniline](/img/structure/B12519680.png)
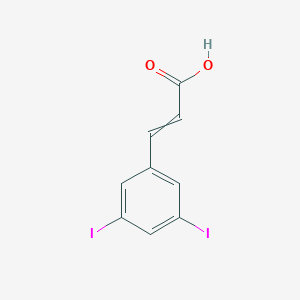


![6-(4-Chlorophenyl)-3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12519728.png)
